8-Nonenal
Overview
Description
Identification and Impact of 8-Nonenal
8-Nonenal has been identified as a significant contributor to the "plastic" off-odor in polyethylene (PE) packaging, particularly affecting food and beverage products stored in such containers. The study conducted on high-density PE containers revealed that 8-nonenal was responsible for imparting a "plastic" odor to an experimental corn chip product. This was determined through a series of analyses, including simultaneous distillation/extraction, gas chromatography/olfactometry (GC/O), and 2-D GC/mass spectrometry (MS). The identification process involved high-resolution electron ionization and chemical ionization MS data, which narrowed down the possibilities to two isomers of nonenal. Reference spectra and confirmatory synthesis were used to verify the presence of 8-nonenal. The study also demonstrated that the levels of 8-nonenal in HDPE containers and the corn chips stored within them were correlated with the "plastic" aroma and flavor observed .
Synthesis Analysis of 8-Nonenal Precursors
In another study, a novel synthesis method was developed for racemic 8-nonene-2,4-diol, which is an acyclic precursor of 1,3-dimethyl-1,9-dioxabicyclo[3.1.1]nonane. This compound was originally isolated from the bark of an ordinary spruce affected by the pest Trypodendron Lineatum Oliv. The synthesis of 8-nonene-2,4-diol is crucial as it serves as a stepping stone towards the creation of more complex molecules, such as the aforementioned dioxabicyclo nonane derivative. The research does not directly detail the synthesis of 8-nonenal but provides insight into the synthesis of related compounds, which could be relevant for understanding the chemical pathways and reactions involving 8-nonenal .
Molecular Structure Analysis
The molecular structure of 8-nonenal was not directly analyzed in the provided papers. However, the identification of 8-nonenal as a major odor-contributing compound in PE packaging suggests that its molecular structure is such that it can easily volatilize and be perceived as an off-odor. The structure-related properties are inferred from the methods used for its identification, such as GC/MS, which rely on the molecular structure for separation and identification .
Chemical Reactions Analysis
The provided papers do not offer detailed information on the chemical reactions specifically involving 8-nonenal. However, the synthesis of related compounds, such as 8-nonene-2,4-diol, implies that 8-nonenal may participate in or be a product of various chemical reactions, especially in the context of synthetic organic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-nonenal are not explicitly discussed in the provided papers. Nonetheless, the fact that 8-nonenal can be detected in both HDPE containers and the food products stored within them suggests that it has a relatively low boiling point, which allows it to volatilize and be detected by olfactometry. Its solubility in the PE matrix and its ability to migrate into food products indicate that it has some degree of lipophilicity .
Scientific Research Applications
Identification in Packaging
8-Nonenal has been identified as a significant contributor to the "plastic" off-odor in polyethylene packaging. An experimental study on high-density polyethylene (HDPE) containers revealed that 8-nonenal is a major component responsible for the "plastic" odor transferred to food products like corn chips stored in these containers. This finding is crucial for understanding and controlling flavor taint in packaged food products (Sanders et al., 2005).
Chemistry and Analysis
The lipid peroxidation product 4-hydroxy-2-nonenal, closely related to 8-nonenal, has been extensively studied for its reactivity and cytotoxicity. It is formed through various oxidative routes and can significantly interact with DNA and proteins. Advanced techniques like mass spectrometry are required for detecting modifications caused by 4-hydroxy-2-nonenal in biological samples, which is vital for understanding its impact on cellular functions (Spickett, 2013).
Novel Covalent Modifications
Research has shown that 4-oxo-2-nonenal, another derivative of lipid hydroperoxide decomposition and related to 8-nonenal, can form novel cyclic covalent modifications with histone proteins. This interaction suggests a potential role in modulating transcriptional activation in vivo, indicating the broader implications of nonenal compounds in biological processes (Oe et al., 2003).
properties
IUPAC Name |
non-8-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOZUISHEWOWQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052071 | |
Record name | 8-Nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nonenal | |
CAS RN |
39770-04-2 | |
Record name | 8-Nonenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39770-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Nonenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Nonenal | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Nonenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Non-8-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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